Cefoselis

Overview

Description

Cefoselis is a fourth-generation cephalosporin, a class of β-lactam antibiotics. It is extensively used in Japan and China for the clinical treatment of various gram-positive and gram-negative infections. This compound is particularly effective in treating respiratory and urinary tract infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cefoselis is synthesized through a series of chemical reactions involving the cephem ring.

Industrial Production Methods: The industrial production of this compound involves the preparation of its sulfate form. One method includes dissolving the raw material of this compound in a suitable solvent, followed by crystallization and drying to obtain sterile powder .

Chemical Reactions Analysis

Types of Reactions: Cefoselis undergoes various chemical reactions, including hydrolysis, oxidation, and photolysis. The degradation of this compound sulfate in aqueous solutions follows a pseudo-first-order reaction. General acid-base hydrolysis is observed in phosphate and acetate buffers .

Common Reagents and Conditions:

Hydrolysis: Hydrochloric acid, sodium hydroxide, and borate buffer.

Oxidation: Involves exposure to oxidizing agents.

Photolysis: Exposure to light.

Major Products Formed: The major products formed from these reactions include degradation products that are identified and quantified using stability-indicating methods .

Scientific Research Applications

Antimicrobial Efficacy

Cefoselis demonstrates a broad spectrum of activity against several bacterial pathogens. Studies have shown its effectiveness against non-extended-spectrum beta-lactamase (ESBL) producing strains of Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, with susceptibility rates exceeding 94% for these organisms. However, its activity against ESBL-producing strains is notably poor, with susceptibility rates dropping below 10% .

Table 1: Susceptibility Rates of this compound Against Various Bacterial Strains

| Bacterial Strain | Susceptibility Rate (%) |

|---|---|

| Non-ESBL-producing E. coli | 100 |

| Non-ESBL-producing K. pneumoniae | 94.3 |

| Non-ESBL-producing P. mirabilis | 97.0 |

| ESBL-producing E. coli | <10 |

| ESBL-producing K. pneumoniae | <10 |

| Acinetobacter baumannii | 18.7 |

| Pseudomonas aeruginosa | 73.3 |

| Methicillin-resistant S. aureus (MRSA) | 0 |

| Methicillin-sensitive S. aureus (MSSA) | 100 |

Clinical Implications and Case Studies

This compound is primarily indicated for severe bacterial infections where traditional treatments fail due to resistance patterns. Its application in clinical settings has been documented in several case studies:

- Case Study 1 : A patient with severe pneumonia caused by non-ESBL producing Klebsiella pneumoniae was successfully treated with this compound after previous antibiotics failed.

- Case Study 2 : In a cohort of patients with complicated urinary tract infections, this compound showed significant efficacy against resistant strains, leading to improved clinical outcomes.

Pharmacokinetics and Safety Profile

This compound is characterized by its favorable pharmacokinetic profile, allowing for effective dosing regimens in patients with varying degrees of renal function. However, caution is advised in patients with renal impairment due to the potential for prolonged elimination half-lives and increased risk of adverse effects like seizures .

Future Directions and Research Opportunities

Current research is exploring the combination of this compound with other antimicrobial agents to enhance efficacy against resistant strains and reduce the likelihood of resistance development. Additionally, pharmacometric modeling is being applied to optimize dosing strategies based on patient-specific factors .

Mechanism of Action

Cefoselis exerts its effects by binding to specific penicillin-binding proteins located inside the bacterial cell wall. This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis and death .

Comparison with Similar Compounds

- Cefepime

- Cefpirome

- Cefquinome

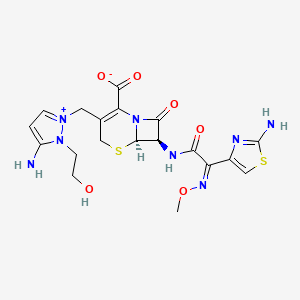

Comparison: Cefoselis is unique due to its enhanced resistance to β-lactamases, which makes it effective against a broader range of bacteria compared to other cephalosporins. Its structure, which includes a 1-hydroxyethyl-5-aminopyrazole moiety, contributes to its stability and efficacy .

Q & A

Basic Research Questions

Q. How can researchers evaluate the safety profile of cefoselis in clinical populations, and what statistical methods are appropriate for analyzing adverse drug reaction (ADR) data?

- Methodological Answer : To assess safety, conduct retrospective analyses of controlled clinical studies and case reports. Calculate ADR incidence rates (e.g., 9.93% overall incidence in 1,218 cases) and categorize reactions by system (e.g., hepatobiliary: 3.69%, CNS: disturbance of consciousness in 81.82% of case reports). Use Chi-square tests to compare demographic disparities (e.g., higher ADR prevalence in males and patients >60 years) and logistic regression to identify risk factors like age or dosing duration .

Q. What analytical techniques are validated for quantifying this compound sulfate purity and detecting degradation products under stress conditions?

- Methodological Answer : Employ stability-indicating HPLC-UV methods with the following parameters:

- Column : C18, 250 mm × 4.6 mm, 5 μm.

- Mobile phase : Phosphate buffer (pH 7.0) and acetonitrile (88:12 v/v).

- Detection : UV at 254 nm.

Validate the method per ICH guidelines for linearity (2–200 μg/mL), precision (RSD <1.0%), and specificity (resolution ≥2.9 between this compound and its isomer). Use accelerated degradation studies (acid/base hydrolysis, thermal stress) to identify major degradation pathways .

Q. How does this compound penetrate the blood-brain barrier, and what experimental models confirm its CNS distribution?

- Methodological Answer : Measure this compound concentrations in brain extracellular fluid (ECF) and plasma using microdialysis in rodent models. Linear correlation between ECF and plasma concentrations (e.g., dose-dependent proportionality) confirms BBB penetration. Validate with pharmacokinetic parameters (e.g., half-life: ~2 hours) and compare with controls lacking BBB permeability .

Advanced Research Questions

Q. How can conflicting data on this compound' efficacy against multidrug-resistant (MDR) Gram-negative bacteria be resolved?

- Methodological Answer : Perform comparative MIC studies using standardized broth microdilution (CLSI/EUCAST guidelines). For example:

- This compound vs. cefepime : Test against MDR Enterobacterales (e.g., E. coli, K. pneumoniae). Use weighted kappa statistics to evaluate agreement (e.g., κ = 0.801 for similar activity) .

- ECOFF determination : Apply ECOFFinder software to MIC distributions (e.g., ECOFF = 0.125 mg/L for P. mirabilis) to establish species-specific breakpoints .

Q. What experimental designs are optimal for assessing this compound' off-target effects, such as modulation of cancer stem cell signaling?

- Methodological Answer : Use cellular thermal shift assays (CETSA) to confirm direct binding to targets like GRP77. Combine with fluorescence colocalization (FITC-labeled this compound and Alexa Fluor 555-labeled GRP78) in breast cancer cell lines. Validate functional effects via siRNA knockdown and chemosensitivity assays (e.g., paclitaxel synergy) .

Q. How do pH and temperature influence this compound sulfate stability in aqueous solutions, and what kinetic models describe its degradation?

- Methodological Answer : Conduct pseudo-first-order kinetic studies across pH 0.44–13.00 and temperatures (298–353 K). Calculate degradation rate constants (k) and activation energy (Ea) via Arrhenius plots. For example:

- Base degradation : k = 0.021 h⁻¹ at pH 13.00 (313 K).

- Acid degradation : k = 0.015 h⁻¹ at pH 1.39 (353 K).

Use HPLC to monitor degradation products (e.g., Δ³²-isomer) and validate method specificity .

Q. What clinical trial designs effectively compare this compound with fourth-generation cephalosporins like cefepime in severe infections?

- Methodological Answer : Implement multicenter, double-blind, randomized trials with:

- Dosing : 1–2 g every 12 hours for 7–14 days.

- Endpoints : Cure rates (59.68% vs. 56.00%), bacterial eradication (90.32% vs. 93.85%), and adverse event rates (11.59% vs. 13.77%).

Use intent-to-treat (ITT) and per-protocol (PP) analyses with non-inferiority margins (e.g., Δ ≤10%) .

Q. Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in susceptibility rates of this compound across bacterial species and clinical settings?

- Methodological Answer : Stratify MIC data by specimen source (e.g., urinary vs. CNS isolates) and patient demographics (e.g., ICU vs. non-ICU). Apply multivariate regression to identify covariates (e.g., age, department). For example:

- Lower susceptibility in urinary isolates : 45.83% for E. coli vs. 62.73% overall.

- ICU isolates : 1.5-fold higher MIC₉₀ values compared to non-ICU .

Q. What statistical approaches reconcile conflicting reports on this compound' neurotoxicity risk in elderly populations?

- Methodological Answer : Pool data from case reports (n = 11) and clinical trials (n = 276) to calculate odds ratios for CNS ADRs (e.g., confusion, seizures). Adjust for confounders (renal function, polypharmacy) using Cox proportional hazards models. Note time-to-onset patterns (72.73% within 3 days of administration) .

Q. Methodological Resources

| Parameter | This compound | Cefepime | Reference |

|---|---|---|---|

| MIC₉₀ for P. aeruginosa | 8 mg/L | 16 mg/L | |

| Plasma half-life | ~2 hours | ~2.1 hours | |

| ADR incidence | 11.59% | 13.77% | |

| ECOFF (E. coli) | 0.125 mg/L | 0.25 mg/L |

Properties

CAS No. |

122841-10-5 |

|---|---|

Molecular Formula |

C19H22N8O6S2 |

Molecular Weight |

522.6 g/mol |

IUPAC Name |

(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C19H22N8O6S2/c1-33-24-12(10-8-35-19(21)22-10)15(29)23-13-16(30)27-14(18(31)32)9(7-34-17(13)27)6-25-3-2-11(20)26(25)4-5-28/h2-3,8,13,17,20,28H,4-7H2,1H3,(H4,21,22,23,29,31,32)/b24-12+/t13-,17-/m1/s1 |

InChI Key |

BHXLLRXDAYEMPP-AKZFGVKSSA-N |

SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)[O-] |

Isomeric SMILES |

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)[O-] |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)[O-] |

Key on ui other cas no. |

122841-10-5 |

Synonyms |

(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.